Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3S and a molecular weight of 301.16 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological and chemical properties. The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 3-hydroxybenzo[b]thiophene-2-carboxylate followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction . Industrial production methods may involve bulk synthesis and custom synthesis services to meet the demand for research and development purposes .
Chemical Reactions Analysis
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a building block for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological properties.
Ethyl 2-amino-benzo[b]thiophene-3-carboxylate: Contains an amino group instead of a hydroxyl group, leading to different chemical behavior and applications.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate:
This compound stands out due to the presence of both bromine and hydroxyl groups, making it a unique compound with diverse applications in scientific research and industry.
Biological Activity
Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₁H₉BrO₃S |
Molecular Weight | 299.16 g/mol |
Functional Groups | Bromine, Hydroxyl, Ester |
The presence of the bromine atom and hydroxyl group is significant as they contribute to the compound's unique reactivity and potential biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.
- Receptor Binding : It may also bind to cellular receptors, leading to altered cellular responses that could be therapeutic in nature.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell functions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the structure of this compound can significantly impact its biological activity:
- Bromination Position : The position of the bromine atom affects the compound's reactivity and affinity for biological targets.
- Hydroxyl Group : The presence of the hydroxyl group enhances solubility and may improve interaction with biological macromolecules.
Comparative analysis with similar compounds reveals distinct differences in biological profiles:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₁H₉BrO₃S | Unique bromination and hydroxyl substitution |
Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₁H₉BrO₃S | Different bromination position; varied activity |
Methyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₀H₉BrO₃S | Methyl ester; potential differences in solubility |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve modulation of signaling pathways related to cell survival .
- Antimicrobial Efficacy : Research indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Therapeutic Potential : Ongoing investigations aim to explore its use in treating diseases such as cancer and infections, focusing on optimizing its pharmacological properties through structural modifications .
Properties
Molecular Formula |
C11H9BrO3S |
---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
ethyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
MQYQPVOCBKBKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.